N-(furan-2-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound that features a furan ring, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Sulfonamide Formation: The intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Amide Bond Formation: Finally, the sulfonamide intermediate is coupled with a suitable amine to form the final product, N-[(FURAN-2-YL)METHYL]-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)ethanamine: Similar structure but lacks the sulfonamide group.
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring but has different functional groups.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to the presence of both a furan ring and a sulfonamide group, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C16H20N2O5S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H20N2O5S/c1-11-9-14(6-7-15(11)22-3)24(20,21)18-12(2)16(19)17-10-13-5-4-8-23-13/h4-9,12,18H,10H2,1-3H3,(H,17,19) |
InChI Key |
HFLQNERXCHITRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=CO2)OC |
Origin of Product |
United States |
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